molecular formula C25H33NO B605074 Unii-4PH0nmd7GJ CAS No. 1430634-79-9

Unii-4PH0nmd7GJ

Cat. No.: B605074
CAS No.: 1430634-79-9
M. Wt: 363.55
InChI Key: BRHHDIPEHOKFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-4PH0nmd7GJ is a synthetic organic compound primarily characterized by its structural core involving 4-fluoro-2-methyl-1H-indol-5-yloxy linked to a substituted quinazoline scaffold. Its synthesis involves precise coupling of the indole moiety with a methoxy-substituted quinazoline ring, followed by functionalization of the cyclobutyl or piperidine side chains to optimize pharmacokinetic properties .

Properties

CAS No.

1430634-79-9

Molecular Formula

C25H33NO

Molecular Weight

363.55

IUPAC Name

2-(1-adamantyl)-1-(1-pentylindol-3-yl)ethanone

InChI

InChI=1S/C25H33NO/c1-2-3-6-9-26-17-22(21-7-4-5-8-23(21)26)24(27)16-25-13-18-10-19(14-25)12-20(11-18)15-25/h4-5,7-8,17-20H,2-3,6,9-16H2,1H3

InChI Key

BRHHDIPEHOKFET-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC34CC5CC(C3)CC(C5)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AB-002;  AB 002;  AB002

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares UNII-4PH0nmd7GJ to structurally and functionally related compounds, focusing on molecular variations, hypothesized activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents Hypothesized Activity Reference
UNII-4PH0nmd7GJ 4-fluoro-2-methyl-1H-indol-5-yloxy + quinazoline Cyclobutyl-methyl-piperidine side chain, methoxy group at position 6 Kinase inhibition, antiproliferative
Compound A (Patent Example 1) Same indole-quinazoline core 3-pyrrolidin-1-yl cyclobutylmethyl group Enhanced solubility, metabolic stability
Compound B (Patent Example 2) Same core 3-morpholinocyclobutylmethyl group Improved target selectivity
Compound C () N,N-dimethyl-sulfonamide derivative 4-methoxy-3-chlorophenyl carbamate group Antibacterial or enzyme inhibition
Compound D () Dimethylcarbamate 5-oxohexyl substituent Anti-inflammatory or analgesic potential

Key Observations:

Side-Chain Modifications: UNII-4PH0nmd7GJ’s piperidine-cyclobutyl side chain contrasts with Compound A’s pyrrolidine and Compound B’s morpholine groups. Compound C’s sulfonamide group () indicates divergent mechanisms, possibly targeting bacterial enzymes rather than kinases .

Functional Group Impact :

  • The methoxy group at position 6 in UNII-4PH0nmd7GJ and its analogs () is critical for binding affinity in kinase inhibitors, as seen in FDA-approved TKIs like gefitinib .
  • Hydrophobic substituents (e.g., morpholine in Compound B) may reduce off-target effects compared to UNII-4PH0nmd7GJ’s bulkier cyclobutyl-piperidine chain .

Synthetic Complexity :

  • UNII-4PH0nmd7GJ’s synthesis requires multi-step functionalization of the quinazoline ring, similar to other patent examples (). However, its cyclobutyl-piperidine linkage introduces steric challenges absent in simpler analogs like Compound D () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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